molecular formula C9H14N2O2 B3357322 Imidazole-1-butyric acid, ethyl ester CAS No. 72338-57-9

Imidazole-1-butyric acid, ethyl ester

Cat. No. B3357322
Key on ui cas rn: 72338-57-9
M. Wt: 182.22 g/mol
InChI Key: RDNHWIOBCYOAMM-UHFFFAOYSA-N
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Patent
US04859693

Procedure details

Part A. A solution of imidazole (17.0 g, 0.25 mole) in benzene (200 mL) at room temperature was treated with sodium hydride (60% w/w oil dispersion; 8.0 g, 0.20 mole) and heated at reflux for 1 hour. After cooling to room temperature, a solution of ethyl 4-bromobutyrate (30.0 g, 0.20 mole) in benzene (50 mL) was added. The resulting mixture was again heated at reflux for 20 hours. After cooling to room temperature, the solution was washed with water, dried (MgSO4) and concentrated under reduced pressure. The residual yellow oil was subjected to kugelrohr distillation at 125°-135° under rotary vacuum pump pressure to provide ethyl 4-(1-imidazolyl)butyrate as a colorless liquid (11.0 g, 30% yield). NMR(CDCl3) 7.44(1H,s) 7.04(1H,s) 6.90(1H,s) 4.12(2H,q,J=7 Hz) 4.02(2H,t,J=8 Hz) 2.24(2H,t,J=8 Hz) 2.08(2H,m) 1.31(3H,t,J=7 Hz).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].Br[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>C1C=CC=CC=1>[N:1]1([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distillation at 125°-135° under rotary vacuum pump pressure

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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